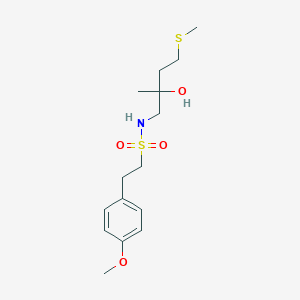

N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

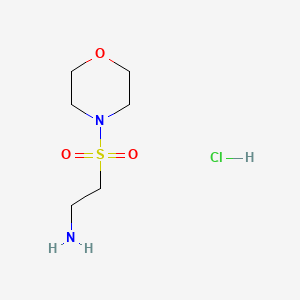

The compound N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a sulfonamide derivative that likely exhibits a complex molecular structure due to the presence of multiple functional groups such as cyclopropyl, sulfonyl, and oxalamide moieties. While the specific papers provided do not directly discuss this compound, they offer insights into the synthesis and properties of structurally related compounds.

Synthesis Analysis

The synthesis of related cyclopropanone derivatives is described in the first paper, where 1-(arylsulfonyl)cyclopropanol is prepared from cyclopropanone ethyl hemiacetal and sodium arylsufinate in the presence of formic acid. This compound serves as a cyclopropanone equivalent and reacts with terminal acetylenes and disubstituted amines in water, catalyzed by AuCl3, to yield 1-alkynyl cyclopropylamines . This method could potentially be adapted for the synthesis of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide by incorporating the appropriate sulfonamide and oxalamide components.

Molecular Structure Analysis

The molecular structure of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide would be expected to include a cyclopropyl ring, a sulfonyl group attached to a fluorinated phenyl ring, and an oxalamide moiety. The presence of these groups would influence the compound's reactivity and interaction with other molecules. The cyclopropanol derivative mentioned in the first paper could serve as a precursor to the cyclopropyl component of the target compound.

Chemical Reactions Analysis

The second paper discusses the synthesis of N-arylsulfonylethoxalamides through a cycloaddition reaction of arylsulfonyl isocyanates with N, N-disubstituted ethyl oxamates . This reaction proceeds via a [2+2] cycloaddition with high selectivity, suggesting that similar cycloaddition strategies could be employed in the synthesis of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide. The compound's reactivity would be influenced by the presence of the sulfonyl and oxalamide groups, which are known to participate in various chemical reactions.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, we can infer that the compound would exhibit properties typical of sulfonamides and oxalamides. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the amide moiety, and a certain degree of acidity or basicity depending on the substituents present on the nitrogen atoms. The fluorinated phenyl ring could also contribute to the compound's lipophilicity and electronic properties .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Synthesis

1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share structural similarities with N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, have been synthesized and studied as potential antibacterial agents. This research highlights the role of such compounds in the development of new antibacterial drugs (Miyamoto et al., 1987).

Metabolism in Antiplatelate Therapy

Compounds structurally related to N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide have been investigated in the context of prasugrel metabolism, a platelet aggregation inhibitor. Understanding the metabolism of these compounds can improve the effectiveness of antiplatelet therapies (Rehmel et al., 2006).

Photochemical Studies in Aqueous Solutions

Research on the photochemistry of compounds similar to N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, like ciprofloxacin, provides insights into the stability and behavior of these compounds under light exposure in aqueous environments. This is crucial for understanding the environmental impact and degradation processes of such compounds (Mella et al., 2001).

Sigma Receptor Ligand Research

Compounds containing the cyclopropylmethyl-piperidine structure, which is similar to N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, have been studied for their potential as sigma receptor ligands. This research contributes to understanding the pharmacological effects and potential therapeutic applications of sigma receptor ligands (Ogawa et al., 1994).

Synthesis of Kinase Inhibitors

Research into the synthesis of beta-piperidinoethylsulfides, which share structural features with N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, has led to the development of novel inhibitors of the cyclin-dependent kinase CDK2. This has potential implications in cancer therapy (Griffin et al., 2006).

Eigenschaften

IUPAC Name |

N'-cyclopropyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O4S/c19-13-4-8-16(9-5-13)27(25,26)22-12-2-1-3-15(22)10-11-20-17(23)18(24)21-14-6-7-14/h4-5,8-9,14-15H,1-3,6-7,10-12H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKBOMGXEZCUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)